molecular formula C5H11ClF2N2O B6221609 (2S)-2-amino-5,5-difluoropentanamide hydrochloride CAS No. 2757961-70-7

(2S)-2-amino-5,5-difluoropentanamide hydrochloride

Cat. No.: B6221609
CAS No.: 2757961-70-7
M. Wt: 188.6
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Description

(2S)-2-amino-5,5-difluoropentanamide hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group and two fluorine atoms attached to a pentanamide backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5,5-difluoropentanamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a pentanamide derivative.

    Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the fluorination and amination reactions.

    Purification: The crude product is purified using techniques like recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5,5-difluoropentanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the fluorine atoms or the amide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

(2S)-2-amino-5,5-difluoropentanamide hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5,5-difluoropentanamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-5-fluoropentanamide hydrochloride: Similar structure but with only one fluorine atom.

    (2S)-2-amino-5,5-dichloropentanamide hydrochloride: Chlorine atoms instead of fluorine.

    (2S)-2-amino-5,5-difluorohexanamide hydrochloride: Longer carbon chain.

Uniqueness

(2S)-2-amino-5,5-difluoropentanamide hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2757961-70-7

Molecular Formula

C5H11ClF2N2O

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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